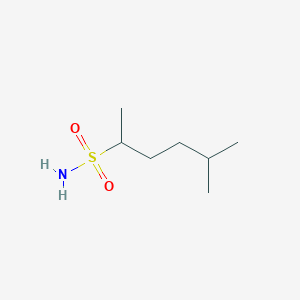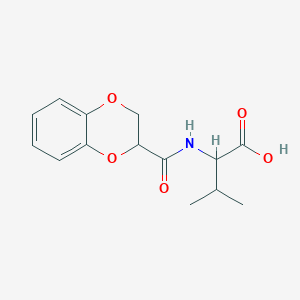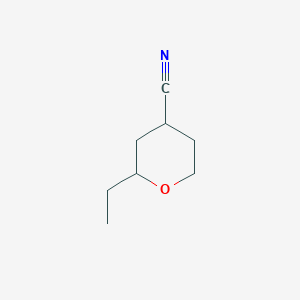
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 4-(3,5-difluorophényl)-4-fluoropipéridine est un composé chimique appartenant à la classe des dérivés de la pipéridine. Il se caractérise par la présence d’atomes de fluor sur les cycles phényle et pipéridine. Ce composé est couramment utilisé dans la recherche scientifique comme élément constitutif de la synthèse de divers composés organiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 4-(3,5-difluorophényl)-4-fluoropipéridine implique généralement la réaction de couplage de Suzuki-Miyaura. Cette réaction est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée. Elle implique le couplage de l’acide borique 3,5-difluorophényle avec un dérivé de pipéridine approprié sous la catalyse de complexes de palladium . Les conditions de réaction sont généralement douces et tolérantes aux groupes fonctionnels, ce qui en fait une méthode efficace pour synthétiser ce composé.
Méthodes de production industrielle
Dans les milieux industriels, la production du chlorhydrate de 4-(3,5-difluorophényl)-4-fluoropipéridine peut impliquer des réactions de couplage de Suzuki-Miyaura à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, utilisant souvent des systèmes automatisés pour contrôler les paramètres de réaction tels que la température, la pression et les concentrations des réactifs .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 4-(3,5-difluorophényl)-4-fluoropipéridine subit divers types de réactions chimiques, notamment :
Réactions de substitution : Les atomes de fluor sur le cycle phényle peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactions d’oxydation et de réduction : Le cycle pipéridine peut subir une oxydation pour former les N-oxydes correspondants ou une réduction pour former des amines secondaires.
Réactifs et conditions communs
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, souvent dans des conditions basiques.
Réactions d’oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque sont utilisés.
Réactions de réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de pipéridine substitués, tandis que les réactions d’oxydation et de réduction peuvent produire respectivement des N-oxydes ou des amines secondaires .
Applications De Recherche Scientifique
Le chlorhydrate de 4-(3,5-difluorophényl)-4-fluoropipéridine a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules organiques complexes.
Biologie : Employé dans l’étude des voies biologiques et des interactions.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles et comme précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 4-(3,5-difluorophényl)-4-fluoropipéridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de fluor améliorent l’affinité de liaison du composé à certains récepteurs ou enzymes, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 4-(3,5-difluorophényl)pipéridine
- 4-(3,5-Difluorophényl)-3H-pyrrolo[2,3-b]pyridin-3-ylidene
Unicité
Le chlorhydrate de 4-(3,5-difluorophényl)-4-fluoropipéridine est unique en raison de la présence d’atomes de fluor sur les cycles phényle et pipéridine, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cette double fluoration peut améliorer la stabilité, l’affinité de liaison et l’efficacité globale du composé dans diverses applications .
Propriétés
Formule moléculaire |
C11H13ClF3N |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
4-(3,5-difluorophenyl)-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11;/h5-7,15H,1-4H2;1H |
Clé InChI |
ZJKYOLGCZODGIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC(=CC(=C2)F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)

![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)



![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


